![molecular formula C9H13Cl2N3O2 B14647923 5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one CAS No. 52211-53-7](/img/structure/B14647923.png)
5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one is a chemical compound known for its significant applications in various scientific fields. It is a derivative of uracil and belongs to the class of nitrogen mustards, which are known for their alkylating properties .
Méthodes De Préparation
The synthesis of 5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one involves several steps. One common method includes the reaction of 5-amino-6-methoxypyrimidin-2(1H)-one with bis(2-chloroethyl)amine under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions . Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one involves its alkylating properties. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription . This results in cell cycle arrest and apoptosis. The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one include:
Melphalan: Another nitrogen mustard used as a chemotherapy agent.
Bendamustine: A nitrogen mustard with a similar mechanism of action but different clinical applications.
Chlorambucil: A related compound used in the treatment of chronic lymphocytic leukemia.
What sets this compound apart is its unique structure, which combines the alkylating properties of nitrogen mustards with the specific functional groups of pyrimidine derivatives .
Propriétés
Numéro CAS |
52211-53-7 |
|---|---|
Formule moléculaire |
C9H13Cl2N3O2 |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
5-[bis(2-chloroethyl)amino]-6-methoxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H13Cl2N3O2/c1-16-8-7(6-12-9(15)13-8)14(4-2-10)5-3-11/h6H,2-5H2,1H3,(H,12,13,15) |
Clé InChI |
RWTXWOBQFWLRGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=NC(=O)N1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




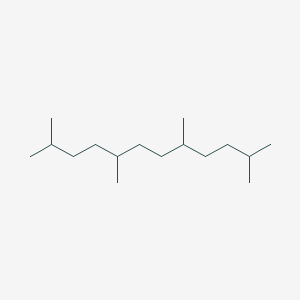
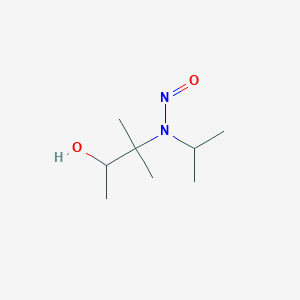

![1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea](/img/structure/B14647877.png)
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)
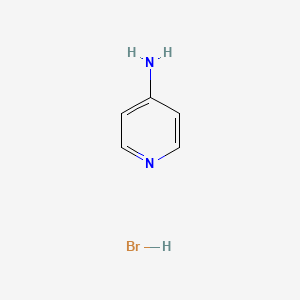
![Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-](/img/structure/B14647897.png)
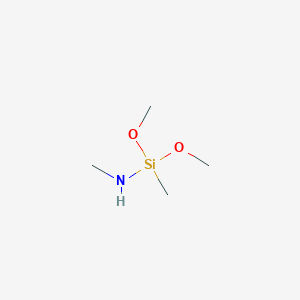


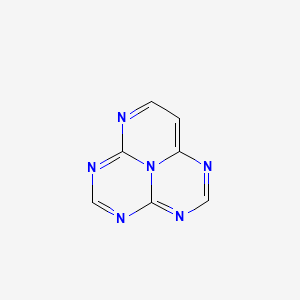
![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
